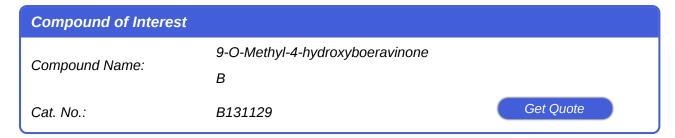


9-O-Methyl-4-hydroxyboeravinone B: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring rotenoid, a class of isoflavonoids, primarily isolated from the roots of Boerhaavia diffusa and has also been reported in Mirabilis jalapa.[1][2] This comprehensive technical guide provides a detailed overview of its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties



Property	Value	Source	
Chemical Formula	C18H14O7	[2]	
Molecular Weight	342.3 g/mol	[1][2]	
IUPAC Name	4,6,11-trihydroxy-9-methoxy- 10-methyl-6H-chromeno[3,4- b]chromen-12-one	[2]	
CAS Number	333798-10-0	[1]	
Appearance	White powder	[3]	
Purity	99%	[3]	
Storage	Sealed and preserved	[3]	

Biological Activities and Quantitative Data

9-O-Methyl-4-hydroxyboeravinone B and its closely related analogs, primarily other boeravinones, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and cytotoxic effects. Due to the limited specific quantitative data for **9-O-Methyl-4-hydroxyboeravinone B**, data for closely related boeravinones are also included for comparative purposes and to infer potential activities.

Anti-inflammatory Activity

The anti-inflammatory properties of boeravinones are attributed, in part, to their ability to inhibit cyclooxygenase (COX) enzymes.



Compound	Assay	IC50 (μM)	Source
Boeravinone B	COX-1 Inhibition	>100	[4]
COX-2 Inhibition	45.3 ± 1.2	[4]	
Boeravinone C	COX-1 Inhibition	85.6 ± 2.1	[4]
COX-2 Inhibition	29.8 ± 0.9	[4]	
Boeravinone H	COX-1 Inhibition	21.1 ± 0.8	[4]
COX-2 Inhibition	26.7 ± 0.7	[4]	
Ibuprofen (Standard)	COX-1 Inhibition	2.2 ± 0.1	[4]
COX-2 Inhibition	48.5 ± 1.5	[4]	
Celecoxib (Standard)	COX-1 Inhibition	>100	[4]
COX-2 Inhibition	0.04 ± 0.002	[4]	

Cytotoxic Activity

A compound identified as 4,6,11-trihydroxy-9-methoxy-10-methylchromeno[3,4-b]chromen-12(6H)-one, which corresponds to the chemical structure of **9-O-Methyl-4-**

hydroxyboeravinone B, has been evaluated for its cytotoxic effects against cancer cell lines.

Cell Line	IC ₅₀ (μM)	Source
HeLa (Cervical Cancer)	8.40	[4]
SKBR-3 (Breast Cancer)	17.6	[4]

Hepatoprotective Activity

The hepatoprotective potential of boeravinones has been investigated in vitro using liver cell lines.



Compound	Cell Line	Concentrati on (µg/mL)	% Cell Viability	Toxin	Source
Boeravinone B	HepG2	100	40.89	Galactosamin e	[5]
HepG2	200	62.21	Galactosamin e	[5]	
Silymarin (Standard)	HepG2	100	78.7	Galactosamin e	[5]
HepG2	200	84.34	Galactosamin e	[5]	

Experimental Protocols Isolation of Boeravinones from Boerhaavia diffusa (General Protocol)

This protocol is based on methods described for the isolation of various boeravinones and can be adapted for the specific isolation of **9-O-Methyl-4-hydroxyboeravinone B**.

1. Extraction:

- Air-dried and powdered roots of Boerhaavia diffusa are extracted with methanol at room temperature.
- The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.
- The fractions are concentrated, and the ethyl acetate fraction, typically rich in rotenoids, is selected for further purification.
- 3. Chromatographic Purification:



- The ethyl acetate fraction is subjected to column chromatography on silica gel.
- Elution is performed with a gradient of solvents, such as hexane-ethyl acetate or chloroformmethanol, to separate different components.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- 4. Isolation and Identification:
- Fractions containing compounds with similar TLC profiles are pooled and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC).
- The purified compounds are identified and characterized using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by comparison with literature data.

In Vitro Anti-inflammatory Assay: COX Inhibition

- 1. Enzyme Preparation:
- Ovine COX-1 and COX-2 enzymes are used.
- 2. Assay Procedure:
- The assay is performed in a reaction buffer containing Tris-HCl, hematin, and EDTA.
- The test compound (dissolved in DMSO) is pre-incubated with the enzyme at room temperature.
- The reaction is initiated by the addition of arachidonic acid as the substrate.
- The reaction is terminated after a specific time by adding a solution of HCl.
- Prostaglandin E₂ (PGE₂) production is measured using an enzyme immunoassay (EIA) kit.
- 3. Data Analysis:
- The percentage of inhibition of PGE₂ production is calculated relative to a control without the inhibitor.



• The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Hepatoprotective Assay: MTT Assay in HepG2 Cells

1. Cell Culture:

 Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

2. Assay Procedure:

- HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are pre-treated with various concentrations of the test compound for a specified period.
- A hepatotoxin (e.g., carbon tetrachloride or galactosamine) is then added to induce cell damage, and the cells are incubated for another period.
- After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plate is incubated to allow the formation of formazan crystals by viable cells.

3. Data Analysis:

- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated) cells.

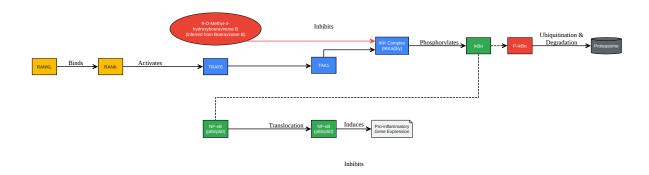
Signaling Pathway Modulation



Studies on boeravinone B, a close structural analog of **9-O-Methyl-4-hydroxyboeravinone B**, have provided insights into the potential signaling pathways modulated by this class of compounds. The primary pathways implicated in its anti-inflammatory and other biological effects are the NF-κB and MAPK signaling pathways.[6]

NF-kB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Boeravinone B has been shown to inhibit the activation of NF-κB induced by RANKL in osteoclast precursor cells.[6] This inhibition is likely a key mechanism for its anti-inflammatory effects.



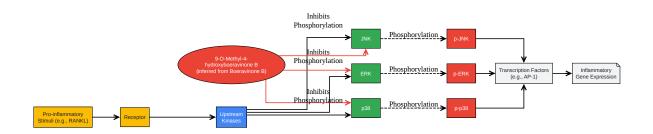
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Figure 1. Postulated inhibition of the NF-kB signaling pathway.



MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and differentiation. Boeravinone B has been observed to suppress the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, in RANKL-stimulated osteoclasts.[6]



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Figure 2. Postulated inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

9-O-Methyl-4-hydroxyboeravinone B, a rotenoid from Boerhaavia diffusa and Mirabilis jalapa, and its related compounds have demonstrated promising anti-inflammatory, antioxidant, hepatoprotective, and cytotoxic activities. The modulation of key signaling pathways such as NF-κB and MAPK appears to be a central mechanism underlying these effects. While the available data, particularly for closely related boeravinones, are encouraging, further research is warranted to fully elucidate the therapeutic potential of **9-O-Methyl-4-hydroxyboeravinone B**.



Future studies should focus on:

- Specific Quantification: Determining the IC₅₀ values of 9-O-Methyl-4-hydroxyboeravinone
 B in a wider range of antioxidant and anti-inflammatory assays.
- In Vivo Studies: Evaluating the efficacy and safety of 9-O-Methyl-4-hydroxyboeravinone B
 in animal models of inflammatory diseases and cancer.
- Mechanism of Action: Further investigating the precise molecular targets and signaling pathways modulated by this compound.
- Synthesis: Developing an efficient and scalable synthetic route to facilitate further research and potential drug development.

This comprehensive review provides a solid foundation for future investigations into **9-O-Methyl-4-hydroxyboeravinone B** as a potential lead compound for the development of novel therapeutics.

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